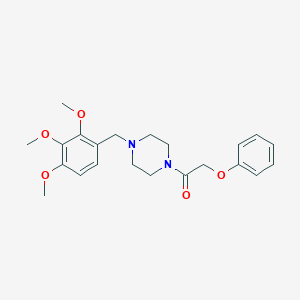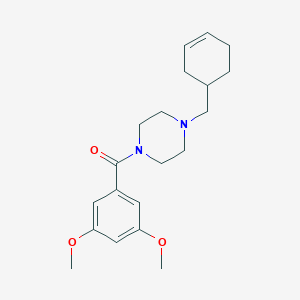METHANONE](/img/structure/B247867.png)
[4-(1-BENZYL-4-PIPERIDYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(1-BENZYL-4-PIPERIDYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine and piperazine ring, both of which are common in medicinal chemistry, attached to a benzyl group and a fluorophenyl methanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1-BENZYL-4-PIPERIDYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE typically involves multiple steps, starting with the preparation of the piperidine and piperazine intermediates. These intermediates are then coupled with the benzyl group and the fluorophenyl methanone under specific reaction conditions. Common reagents used in these reactions include reducing agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[4-(1-BENZYL-4-PIPERIDYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [4-(1-BENZYL-4-PIPERIDYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure makes it a valuable tool for probing the mechanisms of enzyme activity and receptor binding.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its piperidine and piperazine rings are common motifs in drug design, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [4-(1-BENZYL-4-PIPERIDYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- [4-(1-Benzyl-piperidin-4-yl)-piperazin-1-yl]-(3-chloro-phenyl)-methanone
- [4-(1-Benzyl-piperidin-4-yl)-piperazin-1-yl]-(3-methyl-phenyl)-methanone
- [4-(1-Benzyl-piperidin-4-yl)-piperazin-1-yl]-(3-nitro-phenyl)-methanone
Uniqueness
The uniqueness of [4-(1-BENZYL-4-PIPERIDYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE lies in its fluorophenyl group, which imparts distinct electronic and steric properties. This makes it different from its analogs with other substituents, such as chloro, methyl, or nitro groups. These differences can affect the compound’s reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C23H28FN3O |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C23H28FN3O/c24-21-8-4-7-20(17-21)23(28)27-15-13-26(14-16-27)22-9-11-25(12-10-22)18-19-5-2-1-3-6-19/h1-8,17,22H,9-16,18H2 |
InChI Key |
KVMKKNSIEFDLIV-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C(=O)C3=CC(=CC=C3)F)CC4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C(=O)C3=CC(=CC=C3)F)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Bromophenoxy)acetyl]-4-(3-ethoxy-4-methoxybenzyl)piperazine](/img/structure/B247784.png)

![1-(2-Methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247788.png)
![1-Isopropyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247791.png)
![1-(4-Chlorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247792.png)
![1-[4-[(4-Ethylphenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B247796.png)
![1-Bicyclo[2.2.1]hept-2-yl-4-isonicotinoylpiperazine](/img/structure/B247797.png)
![1-(Phenylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B247798.png)
![1-(4-Methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247799.png)


![2-Phenyl-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone](/img/structure/B247802.png)

![1-(4-Methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247805.png)
